molecular formula C24H27N3O5 B11175497 2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone

2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone

Cat. No.: B11175497
M. Wt: 437.5 g/mol
InChI Key: QLNXUZMVLOHPQG-UHFFFAOYSA-N
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Description

2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1-{6,6,8-TRIMETHYL-2H,5H,6H-[1,3]DIOXOLO[4,5-G]QUINOLIN-5-YL}ETHAN-1-ONE is a complex organic compound that features a combination of furan, piperazine, and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1-{6,6,8-TRIMETHYL-2H,5H,6H-[1,3]DIOXOLO[4,5-G]QUINOLIN-5-YL}ETHAN-1-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl piperazine intermediate, which is then coupled with the quinoline derivative under specific reaction conditions. The reaction conditions often include the use of organic solvents such as acetonitrile and bases like potassium carbonate, followed by refluxing to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1-{6,6,8-TRIMETHYL-2H,5H,6H-[1,3]DIOXOLO[4,5-G]QUINOLIN-5-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring would yield furan-2,3-dione derivatives, while reduction of the carbonyl groups would yield the corresponding alcohols.

Scientific Research Applications

2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1-{6,6,8-TRIMETHYL-2H,5H,6H-[1,3]DIOXOLO[4,5-G]QUINOLIN-5-YL}ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1-{6,6,8-TRIMETHYL-2H,5H,6H-[1,3]DIOXOLO[4,5-G]QUINOLIN-5-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1-{6,6,8-TRIMETHYL-2H,5H,6H-[1,3]DIOXOLO[4,5-G]QUINOLIN-5-YL}ETHAN-1-ONE is unique due to its combination of furan, piperazine, and quinoline moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H27N3O5

Molecular Weight

437.5 g/mol

IUPAC Name

2-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(6,6,8-trimethyl-[1,3]dioxolo[4,5-g]quinolin-5-yl)ethanone

InChI

InChI=1S/C24H27N3O5/c1-16-13-24(2,3)27(18-12-21-20(11-17(16)18)31-15-32-21)22(28)14-25-6-8-26(9-7-25)23(29)19-5-4-10-30-19/h4-5,10-13H,6-9,14-15H2,1-3H3

InChI Key

QLNXUZMVLOHPQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=CC3=C(C=C12)OCO3)C(=O)CN4CCN(CC4)C(=O)C5=CC=CO5)(C)C

Origin of Product

United States

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